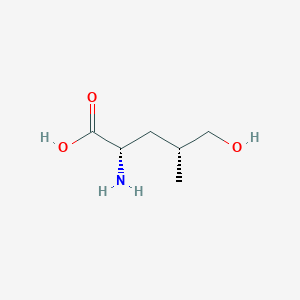

(2s,4r)-5-Hydroxyleucine

Description

Nomenclature and Stereochemical Significance in Chemical Biology

The chemical name (2S,4R)-5-Hydroxyleucine precisely defines the molecule's structure. The "(2S,4R)" designation is crucial as it specifies the three-dimensional arrangement of the atoms at the two chiral centers of the molecule. This specific stereoisomer is one of four possible stereoisomers of 5-hydroxyleucine. The stereochemistry is of paramount importance in biological systems, as enzymes are highly specific and often only recognize or produce a single stereoisomer.

The enzyme responsible for the synthesis of this compound is a Fe(II)/α-ketoglutarate-dependent hydroxylase. nih.gov In contrast, a different enzyme, LdoA, found in cyanobacteria, produces the (2S,4S)-diastereomer of 5-hydroxyleucine. nih.govscispace.com This enzymatic stereospecificity highlights the distinct metabolic pathways that have evolved to produce these specific non-proteinogenic amino acids.

Table 1: Stereoisomers of 5-Hydroxyleucine and Associated Enzymes

| Stereoisomer | Producing Enzyme | Organism Type |

|---|---|---|

| This compound | EcdK, GriE | Fungi, Bacteria |

Context within Non-Proteinogenic Amino Acid Metabolism and Natural Product Biosynthesis

This compound is a key intermediate in the biosynthesis of other non-proteinogenic amino acids, most notably (2S,4R)-4-methylproline. tandfonline.com This conversion is a critical step in the biosynthesis of griselimycins, a class of natural products with potent anti-tuberculosis activity. nih.govtandfonline.com

The biosynthetic pathway begins with the stereospecific hydroxylation of L-leucine (B1674790) to this compound, a reaction catalyzed by the enzyme GriE. nih.govtandfonline.com Subsequently, another enzyme, GriF, catalyzes the NAD+ dependent dehydrogenation of this compound to form (2S,4R)-4-methylglutamate-5-semialdehyde. tandfonline.com This intermediate then undergoes spontaneous cyclization and is further reduced to yield (2S,4R)-4-methylproline. tandfonline.com The accumulation of 5-hydroxyleucine in mutants lacking the griF gene confirms its role as an intermediate in this pathway. nih.gov

The incorporation of such unusual amino acids into natural products like griselimycin (B1672148) is a strategy employed by microorganisms to generate structural diversity and potent biological activities. tandfonline.com

Table 2: Biosynthetic Pathway from L-Leucine to (2S,4R)-4-Methylproline

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | L-Leucine | GriE | This compound |

| 2 | This compound | GriF | (2S,4R)-4-Methylglutamate-5-semialdehyde |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1 |

InChI Key |

SDCAQJCTUOFAKD-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](C[C@@H](C(=O)O)N)CO |

Canonical SMILES |

CC(CC(C(=O)O)N)CO |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 2s,4r 5 Hydroxyleucine

Enzymatic Hydroxylation of L-Leucine (B1674790)

The introduction of a hydroxyl group onto the C-5 position of L-leucine is the initial and stereochemistry-determining step in the biosynthesis of (2S,4R)-5-hydroxyleucine. This reaction is catalyzed by a specific class of enzymes that can activate a typically inert C-H bond.

Role of Iron(II)/α-Ketoglutarate-Dependent Dioxygenases in C-H Activation

The hydroxylation of L-leucine is carried out by enzymes belonging to the iron(II)/α-ketoglutarate-dependent (Fe(II)/α-KG) dioxygenase superfamily. nih.govscispace.com These enzymes utilize a non-heme iron center, molecular oxygen, and α-ketoglutarate as a co-substrate to catalyze a wide range of oxidative reactions, including the challenging activation of C-H bonds. nih.govsemanticscholar.org The reaction mechanism involves the binding of O2 to the ferrous iron center, followed by a nucleophilic attack on the carbonyl group of α-ketoglutarate. nih.gov This leads to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and the formation of a highly reactive high-valent iron-oxo species. scispace.com This potent oxidizing intermediate is responsible for abstracting a hydrogen atom from the substrate, in this case, L-leucine, initiating the hydroxylation process. nih.gov

Specific Enzyme Systems: GriE from Streptomyces sp. DSM 40835

A key enzyme identified in the biosynthesis of this compound is GriE, found in the griselimycin (B1672148) biosynthetic gene cluster of Streptomyces sp. DSM 40835. tandfonline.comnih.gov GriE is an Fe(II)/α-KG-dependent dioxygenase that stereospecifically hydroxylates L-leucine at the C-5 position to yield this compound. tandfonline.comrsc.org This enzymatic step is pivotal as it establishes the specific stereochemistry that is carried through the subsequent steps of the biosynthetic pathway. tandfonline.com The producer of the antibiotic griselimycin was initially identified as Streptomyces caelicus DSM 40835 but has since been reclassified as Streptomyces muensis. researchgate.net

Substrate Specificity and Selectivity of GriE

The enzyme GriE exhibits a high degree of substrate specificity and stereoselectivity. nih.govscispace.com In vitro assays have demonstrated that GriE acts exclusively on L-leucine, with no turnover detected for D-leucine, L-valine, or L-isoleucine. nih.govsemanticscholar.org This strict specificity ensures the correct precursor is utilized for the downstream synthesis of griselimycin. Furthermore, GriE's selectivity for the pro-R methyl group of L-leucine's C-4 position dictates the formation of the (2S,4R) diastereomer of 5-hydroxyleucine. nih.gov Structural studies of GriE in complex with its substrates and products have provided insights into this selectivity, revealing a precisely shaped active site that orients the L-leucine substrate in a way that favors hydroxylation at the C-5 position with the observed stereochemistry. nih.govrcsb.org While GriE from Streptomyces sp. DSM 40835 is highly specific, other studies have shown that it can hydroxylate at least 13 other amino acid derivatives, though it is sensitive to substitutions at the β-position. mdpi.com

Stereochemical Control in Biosynthesis

The stereochemistry of the final natural product is often determined by the initial enzymatic steps. In the case of hydroxyleucine isomers, different enzymes have evolved to produce distinct diastereomers, highlighting the fine-tuned control exerted by these biocatalysts.

Diastereoselective Formation of this compound by Fungal and Bacterial Enzymes (e.g., EcdK, GriE)

The formation of this compound is not limited to bacteria. The fungal enzyme EcdK, involved in the biosynthesis of echinocandins in Emericella rugulosa, also produces the (2S,4R)-diastereomer of 5-hydroxyleucine from L-leucine. nih.govscispace.comrsc.org Like GriE, EcdK is an Fe(II)/α-KG-dependent hydroxylase that sets the stereochemistry at the C-4 position of the final product. nih.gov Interestingly, EcdK can further oxidize the initial product to 5,5-dihydroxyleucine, a reactivity not observed with GriE. nih.govnih.gov The exclusive formation of this compound by GriE is attributed to steric hindrance in the active site that disfavors the production of the (2S,4S)-diastereomer. scispace.com

Differentiation from (2S,4S)-5-Hydroxyleucine Biosynthesis (e.g., LdoA from Cyanobacteria)

In contrast to GriE and EcdK, the enzyme LdoA from the cyanobacterium Nostoc punctiforme produces the (2S,4S)-diastereomer of 5-hydroxyleucine. nih.govrsc.orgresearchgate.net LdoA is also an Fe(II)/α-ketoglutarate-dependent dioxygenase, but it directs the hydroxylation to the pro-S methyl group of L-leucine. nih.govmdpi.com Although GriE and LdoA belong to the same enzyme family, they share a low sequence identity of only 14%. nih.govrsc.org Homology modeling suggests that while both enzymes share the same core fold, the loops involved in substrate binding are not conserved. nih.govrsc.org This difference in the active site architecture is believed to be responsible for the alternative binding orientation of L-leucine in LdoA, leading to the opposite stereochemical outcome. nih.govrsc.org

| Enzyme | Organism | Product Stereoisomer | Substrate Specificity |

| GriE | Streptomyces sp. DSM 40835 | This compound | L-leucine (strict) |

| EcdK | Emericella rugulosa (fungus) | This compound | L-leucine |

| LdoA | Nostoc punctiforme (cyanobacterium) | (2S,4S)-5-Hydroxyleucine | L-leucine, L-norleucine, L-methionine, L-ethionine |

Genetic and Molecular Basis of Biosynthetic Enzymes

The biosynthesis of this compound is a sophisticated enzymatic process encoded by specific gene clusters within microorganisms. Understanding the genetic and molecular underpinnings of the enzymes involved is crucial for harnessing their biocatalytic potential. This section details the identification of these gene clusters and the subsequent efforts to produce the key enzymes in recombinant hosts.

Identification and Characterization of Gene Clusters Encoding Hydroxylases (e.g., gri cluster)

The formation of this compound is the initial, stereospecific step in the biosynthetic pathway of more complex non-proteinogenic amino acids, such as (2S,4R)-4-methylproline (4-MePro), a component of bioactive peptides like the anti-tuberculosis agent griselimycin. nih.govtandfonline.comresearchgate.net Research has led to the identification and characterization of the gene clusters responsible for this transformation, most notably the griselimycin (gri) biosynthetic gene cluster from Streptomyces DSM 40835. nih.govtandfonline.com

The gri cluster contains a sub-operon with four genes—griE, griF, griG, and griH—that are responsible for the synthesis of 4-MePro from L-leucine. tandfonline.comresearchgate.net The key enzyme that catalyzes the initial hydroxylation is GriE. nih.govtandfonline.com GriE is a Fe(II)/α-ketoglutarate-dependent dioxygenase that stereospecifically hydroxylates L-leucine at the C5 position to produce this compound. nih.govtandfonline.comrsc.org In vitro studies have confirmed that GriE has strict substrate specificity for L-leucine; no conversion was observed with D-leucine, L-valine, or L-isoleucine. nih.govrsc.org

Subsequent steps in the pathway are catalyzed by other enzymes in the cluster. GriF, a zinc-dependent dehydrogenase, oxidizes this compound to (2S,4R)-4-methylglutamate-5-semialdehyde. nih.govresearchgate.net This intermediate then undergoes spontaneous cyclization, followed by a reduction step catalyzed by GriH or the host's native ProC enzyme to yield the final product, (2S,4R)-4-MePro. tandfonline.comresearchgate.net

Homologous gene clusters have also been identified in other organisms. For instance, the biosynthetic gene cluster for the ADEP antibiotics in Streptomyces hawaiiensis NRRL 15010 contains two genes, adeA and adeB, which show high sequence similarity to griE and griF, respectively, and are predicted to perform the same initial steps in 4-MePro biosynthesis. nih.gov

Table 1: Genes of the gri Cluster Involved in this compound and (2S,4R)-4-Methylproline Biosynthesis

| Gene | Encoded Protein | Proposed Function | Reference |

| griE | Leucine (B10760876) Hydroxylase | Fe(II)/α-ketoglutarate-dependent dioxygenase; catalyzes the stereospecific hydroxylation of L-leucine to form this compound. | nih.govtandfonline.comnih.gov |

| griF | Alcohol Dehydrogenase | Zinc-dependent dehydrogenase; catalyzes the oxidation of this compound to (2S,4R)-4-methylglutamate-5-semialdehyde. | nih.govtandfonline.comnih.gov |

| griH | Pyrroline-5-carboxylate reductase | Catalyzes the final reduction of the cyclized intermediate to (2S,4R)-4-methylproline. | nih.govtandfonline.com |

| griG | Type II Thioesterase | Not expected to be directly involved in the formation of 4-MePro. | nih.govrsc.org |

Heterologous Expression and Recombinant Production of Enzymes (e.g., in E. coli, S. lividans)

To characterize the function of biosynthetic enzymes and to enable their use as biocatalysts, they are often produced in well-established host organisms through heterologous expression. Escherichia coli and Streptomyces lividans are two of the most common hosts used for this purpose. nih.govfrontiersin.org

The enzymes from the gri cluster have been successfully expressed and studied using these systems. For in vitro analysis, recombinant GriE and GriF were functionally produced in E. coli. nih.govrsc.org This allowed for detailed biochemical assays, such as the incubation of purified GriE with L-leucine, α-ketoglutarate, and FeSO₄, which confirmed the formation of this compound. nih.govrsc.org

However, not all enzymes are easily produced in E. coli. The production of soluble, active GriH required the use of S. lividans as an expression host. nih.govscispace.com S. lividans is often a preferred host for expressing genes from other actinomycetes due to its genetic similarity and its ability to handle foreign methylated DNA. frontiersin.orgjmb.or.krkoreascience.kr

Furthermore, the entire griE-H sub-operon was heterologously expressed in S. lividans. nih.govscispace.com This experiment demonstrated the complete pathway in vivo, as the recombinant S. lividans strain was able to produce (2S,4R)-4-MePro. scispace.com Gene inactivation studies within this heterologous system provided definitive proof of function: deleting griE or griF abolished production, while the deletion of griF alone led to the accumulation of the intermediate this compound, confirming GriE's role as the initial hydroxylase. nih.govscispace.com

Table 2: Summary of Heterologous Expression of this compound Biosynthetic Enzymes

| Gene(s) Expressed | Host Organism | Purpose/Outcome | Reference |

| griE | E. coli | Recombinant production and purification for in vitro functional analysis. Confirmed L-leucine hydroxylation activity. | nih.govrsc.org |

| griF | E. coli | Recombinant production and purification for in vitro functional analysis. | nih.govrsc.org |

| griH | S. lividans | Production of soluble, active enzyme for in vitro assays. | nih.govscispace.com |

| griE-H (sub-operon) | S. lividans | In vivo reconstitution of the biosynthetic pathway, resulting in the production of (2S,4R)-4-methylproline. | nih.govscispace.com |

| ΔgriF in griE-H cassette | S. lividans | Gene inactivation experiment; resulted in the accumulation of this compound. | nih.govscispace.com |

Structural and Mechanistic Elucidation of 2s,4r 5 Hydroxyleucine Forming Enzymes

Crystal Structure Analysis of Leucine (B10760876) Hydroxylases (e.g., GriE)

The three-dimensional structures of leucine hydroxylases are crucial for understanding their function. These enzymes typically possess a core fold known as a double-stranded β-helix (DSBH), which is a characteristic feature of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily. nih.gov This structural motif forms a scaffold that houses the active site where the chemical reaction takes place.

Active Site Architecture and Ligand Binding Analysis (L-leucine, α-ketoglutarate, succinate (B1194679), (2S,4R)-5-hydroxyleucine)

The active site of a leucine hydroxylase is a meticulously organized pocket designed to bind the necessary molecules for the reaction. Analysis of the crystal structure of enzymes like GriE, both in the presence and absence of its substrates and products, has provided a detailed view of these interactions.

The co-substrate, α-ketoglutarate, and the primary substrate, L-leucine (B1674790), must first bind within the active site. wikipedia.org The α-ketoglutarate molecule attaches to the central iron ion in a specific bidentate manner, meaning it grasps the iron at two points. Following this, L-leucine settles into a nearby pocket, held in place by non-covalent forces. wikipedia.org The precise positioning of L-leucine is critical for the stereospecificity of the reaction.

Once the reaction is complete, the products are succinate (derived from α-ketoglutarate) and this compound. Structural studies show that succinate remains temporarily bound to the iron ion before being released, along with the hydroxylated leucine product.

Interactive Table: Ligand Interactions in the GriE Active Site

| Ligand | Binding Partner(s) in Active Site | Type of Interaction |

| α-ketoglutarate | Fe(II) ion, surrounding amino acid residues | Bidentate coordination to iron, hydrogen bonds |

| L-leucine | Amino acid residues forming the substrate pocket | Non-covalent forces (e.g., hydrophobic interactions) |

| Succinate | Fe(II) ion | Coordination |

| This compound | Amino acid residues (transiently before release) | Non-covalent interactions |

Metal Coordination and Substrate Orientation within the Active Site

The catalytic activity of leucine hydroxylases is centered around a single iron(II) ion. This iron ion is held in place by a conserved trio of amino acid residues known as the "facial triad," typically consisting of two histidines and one carboxylate-containing residue (like aspartate or glutamate). nih.govrsc.org This arrangement leaves three coordination sites on the iron atom available to interact with other molecules. researchgate.net

Initially, these sites are occupied by water molecules. However, when α-ketoglutarate binds, it displaces two of the water molecules. researchgate.net The subsequent binding of molecular oxygen (O2) displaces the final water molecule. The L-leucine substrate is positioned nearby in such a way that its C5 carbon is oriented towards the iron-oxo intermediate that will form, setting the stage for a highly specific hydrogen abstraction. nih.gov This precise orientation ensures that the hydroxylation occurs at the correct position and with the correct stereochemistry.

Postulated Reaction Mechanisms and Intermediate States

The conversion of L-leucine to this compound proceeds through a well-established catalytic cycle common to Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.org

Radical Oxygen Intermediate Formation in Fe(II)/α-Ketoglutarate Systems

The reaction is initiated by the binding of α-ketoglutarate and L-leucine to the enzyme's active site, followed by the binding of molecular oxygen to the Fe(II) center. wikipedia.org This binding of oxygen leads to an attack on the keto-carbon of α-ketoglutarate, which in turn triggers the oxidative decarboxylation of α-ketoglutarate to form succinate and CO2. nih.govwikipedia.org This process is coupled with the formation of a highly reactive and potent oxidizing intermediate, a ferryl-oxo species (Fe(IV)=O). nih.govresearchgate.net This intermediate is the key to the subsequent hydroxylation step.

Hydrogen Abstraction and Stereospecific Hydroxylation

The Fe(IV)=O intermediate is responsible for abstracting a hydrogen atom from the unactivated C5 carbon of the L-leucine substrate. nih.govprinceton.edu This step is highly stereospecific, targeting a specific hydrogen atom due to the precise positioning of L-leucine in the active site. This abstraction generates a substrate radical and a Fe(III)-OH species. nih.gov

In the final step, a process known as "oxygen rebound" occurs. The hydroxyl group (OH) is transferred from the iron back to the substrate radical, resulting in the formation of the final product, this compound. nih.gov The enzyme then returns to its initial Fe(II) state, ready for another catalytic cycle. The stereospecificity of the entire process is a direct result of the enzyme's ability to control the orientation of the substrate relative to the reactive iron-oxo species. nih.govnih.gov

Enzyme Specificity and Mutagenesis Studies

Leucine hydroxylases generally exhibit a high degree of specificity for their primary substrate, L-leucine. However, some level of activity with other structurally similar amino acids may occur. To probe the factors governing this specificity, scientists employ site-directed mutagenesis, a technique used to systematically change specific amino acid residues within the enzyme. nii.ac.jp

By altering residues in the substrate-binding pocket, researchers can influence the enzyme's substrate preference. For instance, changing the size or chemical nature of the pocket can either enhance or diminish the enzyme's ability to bind and hydroxylate L-leucine or other amino acids. researchgate.net These studies are invaluable for understanding the structure-function relationship of these enzymes and for engineering novel biocatalysts with tailored properties for applications in biotechnology and synthetic chemistry. researchgate.netresearcher.life

Interactive Table: Examples of Mutagenesis Effects on Amino Acid Hydroxylases

| Enzyme | Original Substrate | Target Residue(s) for Mutagenesis | Observed Effect on Specificity |

| Leucine Dehydrogenase | L-leucine | A113, V291 | A113G/V291L mutants showed increased activity towards L-phenylalanine, mimicking Phenylalanine Dehydrogenase. researchgate.net |

| Tyrosine Hydroxylase | Tyrosine | Asp425 | Mutagenesis of this residue significantly decreased tyrosine hydroxylation but had little effect on phenylalanine hydroxylation. nih.gov |

| Isoleucine Dioxygenase | L-isoleucine | Y143, S153 | Y143D/I and S153A mutants gained the ability to hydroxylate phenylalanine. mdpi.com |

Broadening Substrate Scope of GriE and Related Hydroxylases

The enzyme GriE, identified as an L-leucine-5-hydroxylase, is a non-heme Fe(II)/α-ketoglutarate dependent dioxygenase. nih.gov Its primary role is the regio- and stereoselective hydroxylation of L-leucine to produce this compound. nih.gov This specificity is crucial in the biosynthetic pathway of griselimycins, anti-tuberculosis natural products. nih.gov Understanding the substrate scope of GriE and its homologs is fundamental to harnessing their potential for biocatalytic applications beyond their native functions.

Biochemical assays have confirmed that the formation of 5-hydroxyleucine occurs when L-leucine is incubated with purified GriE in the presence of essential co-factors: α-ketoglutarate, ascorbate, and FeSO4. nih.gov Like many wild-type enzymes, GriE exhibits a high degree of specificity for its native substrate. Research into related amino acid hydroxylases suggests that this class of enzymes often has a narrow substrate range. For instance, L-leucine 5-hydroxylase (LdoA) from Nostoc punctiforme, which produces (2S,4S)-5-hydroxyleucine, also demonstrates high selectivity for L-leucine and L-norleucine. researchgate.net Similarly, a novel L-leucine 5-hydroxylase from Nostoc piscinale (NpLDO) was found to catalyze the hydroxylation of L-leucine but also showed unexpected sulfoxidation activity towards L-methionine, indicating some level of substrate promiscuity can exist within this enzyme family. nih.gov

The exploration of substrate scope for enzymes like GriE often involves screening a library of substrate analogs. While specific data on a broad screening of GriE is not extensively detailed in the current literature, the principles of such investigations are well-established. The crystal structure of GriE, which has been successfully elucidated, provides a structural basis for its substrate specificity. nih.gov The active site architecture, particularly the loops involved in substrate binding, dictates which molecules can be accommodated and correctly oriented for catalysis. nih.gov

A comparative structural analysis between GriE and its homolog LdoA from Nostoc punctiforme offers insights into how substrate scope and stereoselectivity are determined. Despite a low sequence identity of only 14%, both enzymes catalyze the 5-hydroxylation of L-leucine. nih.gov However, they yield different stereoisomers. nih.gov Structural modeling suggests that while the core "jelly-roll" fold containing the iron-binding motif is conserved, the substrate-binding loops are not. nih.gov This divergence in the loops likely leads to a different orientation of the substrate within the active site, thereby resulting in the formation of distinct stereoisomers. nih.gov This inherent variability among related hydroxylases suggests that the substrate scope is not rigidly fixed and can be altered.

Future research into broadening the substrate scope of GriE would likely involve the introduction of mutations in these substrate-binding loops to accommodate non-native amino acids or derivatives. The goal would be to generate novel hydroxylated amino acids that can serve as valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Engineering for Enhanced Catalytic Activity and Stereoselectivity

The engineering of enzymes like GriE aims to improve their utility as biocatalysts. Key objectives include enhancing catalytic efficiency (kcat/Km), increasing stability, and altering stereoselectivity to produce desired isomers. The availability of the GriE crystal structure is a critical starting point for rational and semi-rational protein engineering strategies. nih.gov

Enhancing Catalytic Activity:

Improving the catalytic turnover of GriE can make biocatalytic processes more efficient and economically viable. Techniques such as site-directed mutagenesis and directed evolution can be employed. While specific studies detailing the enhancement of GriE's catalytic activity are limited, general principles from other enzyme engineering efforts can be applied. For example, mutations can be introduced to optimize the electrostatic environment of the active site or to improve the binding of the co-substrate α-ketoglutarate.

Altering and Enhancing Stereoselectivity:

A particularly compelling avenue for engineering GriE lies in altering its stereoselectivity. The natural product of GriE is this compound. However, other stereoisomers of 5-hydroxyleucine are also of interest. The existence of LdoA, which produces (2S,4S)-5-hydroxyleucine, demonstrates that nature has evolved different active site architectures to achieve distinct stereochemical outcomes. nih.govresearchgate.net

The structural comparison between GriE and a homology model of LdoA indicates that the loops responsible for substrate binding are not conserved. nih.gov This suggests that these loops are primary targets for mutagenesis to alter the stereochemical outcome of the hydroxylation reaction. By modifying the amino acid residues in these loops, it may be possible to reorient the L-leucine substrate relative to the reactive oxo-ferryl intermediate, thereby favoring the formation of the (4S)-hydroxylated product instead of the (4R) product.

Below is a hypothetical table illustrating the potential outcomes of engineering GriE based on the comparison with LdoA.

| Enzyme Variant | Target Residues (Hypothetical) | Substrate | Product | Stereoselectivity |

| Wild-Type GriE | Native binding loop residues | L-Leucine | This compound | High for (4R) |

| Engineered GriE (Variant 1) | Mutated binding loop residues | L-Leucine | (2S,4S)-5-Hydroxyleucine | Potentially high for (4S) |

| Engineered GriE (Variant 2) | Mutated active site residues | L-Norleucine | 5-Hydroxynorleucine | To be determined |

This type of targeted mutagenesis, guided by structural insights, has the potential to create a toolbox of biocatalysts capable of producing a range of stereochemically pure hydroxylated amino acids. The successful engineering of GriE and related hydroxylases would significantly expand their application in synthetic chemistry.

Advanced Synthetic Methodologies for 2s,4r 5 Hydroxyleucine and Its Stereoisomers

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity and efficiency of enzymes, often in combination with chemical steps, to produce complex molecules under mild conditions. These approaches are particularly advantageous for the synthesis of chiral compounds like hydroxylated amino acids.

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalysts, offering a cost-effective and robust method for biotransformations. pharmtech.com This approach is beneficial as it obviates the need for enzyme purification and can intrinsically handle cofactor regeneration.

| Biocatalysis System | Key Enzymes | Product | Yield | Reference |

|---|---|---|---|---|

| Whole-Cell Catalysis System (WCCS) | l-leucine (B1674790) dioxygenase (NpLDO), l-glutamate oxidase (LGOX), catalase (CAT) | 5-Hydroxyleucine | 18.83 g/L | nih.gov |

| Multienzyme Cascade Catalysis in vitro (MECCS) | l-leucine dioxygenase (NpLDO), l-glutamate oxidase (LGOX), catalase (CAT) | 5-Hydroxyleucine | 3.92 g/L | nih.gov |

Cell-free multi-enzyme cascade systems offer a powerful alternative to whole-cell biocatalysis, providing greater control over reaction conditions and eliminating issues related to cell membrane transport. patsnap.comnih.govmpg.de These in vitro systems combine multiple purified or partially purified enzymes to construct a synthetic pathway. patsnap.com

For the production of 5-hydroxyleucine, a multi-enzyme cascade catalysis system (MECCS) was developed, combining l-leucine dioxygenase (NpLDO), l-glutamate oxidase (LGOX), and catalase (CAT). nih.gov This system was designed for the dual synthesis of 5-HLeu and succinic acid. nih.gov After optimizing the reaction parameters, the MECCS yielded 3.92 g/L of 5-HLeu. nih.gov While this yield is lower than that achieved with the corresponding whole-cell system, cell-free cascades offer advantages in terms of process control and the ability to operate at high substrate concentrations without cellular toxicity. nih.gov The development of such cascades is a significant step towards establishing versatile biomanufacturing platforms that merge the precision of chemical synthesis with the sustainability of biological processes. patsnap.com Recent advancements in this field focus on creating robust and scalable platforms for synthesizing complex molecules that are difficult to produce through conventional methods. nih.govmpg.de

Directed evolution and protein engineering are powerful tools for tailoring enzymes to meet the specific demands of industrial biocatalysis. illinois.eduresearchgate.net These techniques can enhance enzyme activity, stability, and substrate specificity, leading to more efficient and selective synthetic processes. illinois.edunih.gov

| Enzyme | Engineering Method | Improvement in Catalytic Activity | Reference |

|---|---|---|---|

| l-leucine dioxygenase (NpLDO) | Error-prone PCR | 6.1-fold | nih.gov |

De Novo Chemical Synthesis Strategies

De novo chemical synthesis provides a versatile and powerful approach for accessing a wide range of stereoisomers of hydroxylated amino acids, including (2S,4R)-5-hydroxyleucine. These methods rely on the development of highly stereoselective reactions to control the formation of new chiral centers.

A variety of asymmetric synthesis techniques have been developed for the preparation of β-hydroxy α-amino acids. researchgate.net These methods are essential for creating the vicinal amino alcohol functionality with high stereocontrol. researchgate.net Prominent strategies include asymmetric aldol (B89426) reactions, Sharpless asymmetric aminohydroxylation, and asymmetric hydrogenation of α-amino-β-keto esters. researchgate.netnih.gov

The Evans chiral oxazolidinone protocol, a type of asymmetric aldol reaction, has been successfully employed for the large-scale synthesis of orthogonally protected chiral β-hydroxy-γ-amino acids, which can serve as precursors to hydroxyleucines. nih.gov This method allows for the rapid generation of all possible stereoisomers by utilizing complementary aldol technologies. nih.gov Another powerful technique is the asymmetric hydrogenation of α-amino-β-keto esters through dynamic kinetic resolution. researchgate.net This approach can stereoselectively construct two adjacent stereocenters in a single reaction, providing efficient access to anti-β-hydroxy-α-amino acids with high diastereo- and enantioselectivity. researchgate.net

Achieving absolute stereochemical control at both the C4 and C5 positions of 5-hydroxyleucine is a significant synthetic challenge. Stereoselective syntheses often rely on chiral starting materials or chiral auxiliaries to direct the formation of the desired stereoisomers.

One effective strategy involves starting from a chiral precursor that already contains one of the desired stereocenters. For example, the synthesis of (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine has been accomplished starting from (2S,4R)-4-hydroxyproline. rsc.org This approach leverages the existing stereochemistry of the starting material to set the stereocenter at the C4 position of the final product. rsc.org Similarly, (2S,4S)-5,5′-dihydroxy[5,5-2H2]leucine can be synthesized from (2S)-pyroglutamic acid. rsc.org These independent routes provide access to specific diastereomers of dihydroxyleucine, demonstrating the power of using readily available chiral building blocks. Further chemical manipulations are then required to introduce the hydroxyl group at the C5 position with the correct stereochemistry.

Synthesis of Analogue Structures for Research Probes

The synthesis of analogues of this compound is crucial for developing research probes to investigate its biological functions and interactions. These probes often incorporate specific modifications, such as N-methylation or fluorination, to alter their properties in a controlled manner.

(2S,4R)-N-Methylhydroxyleucine and Related Derivatives

N-methylation of amino acids is a common strategy to enhance their pharmacokinetic properties by increasing their metabolic stability and membrane permeability. The synthesis of (2S,4R)-N-methylhydroxyleucine can be approached through several established methods for N-methylation of amino acids, often requiring careful selection of protecting groups to avoid side reactions with the hydroxyl group.

One prevalent method involves the reductive amination of an N-protected this compound derivative. This typically begins with the protection of both the amino and carboxyl groups, as well as the hydroxyl group, to ensure regioselective methylation. For instance, the amino group can be protected with a group that can be readily removed, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The hydroxyl group can be protected as a silyl (B83357) ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the conditions of N-methylation but can be removed under mild acidic conditions.

Following protection, the N-methylation can be achieved in a two-step process. First, the protected amino acid is treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. This results in the formation of the N-methylated product. Alternatively, a direct reductive amination can be performed using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. Subsequent deprotection of the protecting groups yields the desired (2S,4R)-N-methylhydroxyleucine.

Another approach involves the use of orthopedic nitrobenzenesulfonyl (o-NBS) chloride as an activating group for the amine, which facilitates methylation with methyl p-nitrobenzenesulfonate. This method is known for its efficiency and compatibility with solid-phase peptide synthesis.

| Compound Name | Structure | Key Synthetic Steps |

| (2S,4R)-N-Methylhydroxyleucine |  | 1. Protection of amino, carboxyl, and hydroxyl groups. 2. N-methylation using a methylating agent and base, or reductive amination. 3. Deprotection of all protecting groups. |

| N-Boc-(2S,4R)-5-(OTBDMS)-leucine |  | 1. Boc protection of the amino group. 2. TBDMS protection of the hydroxyl group. |

| N-Boc-N-methyl-(2S,4R)-5-(OTBDMS)-leucine methyl ester |  | 1. Esterification of the carboxylic acid. 2. N-methylation with methyl iodide and a strong base. |

Fluorinated Analogues of Hydroxyleucine for Conformational Studies

The introduction of fluorine into amino acids can significantly influence their conformational preferences and biological activity due to the high electronegativity and small size of the fluorine atom. nih.govnih.gov Fluorinated analogues of hydroxyleucine are valuable tools for conformational studies and for probing protein-ligand interactions using ¹⁹F NMR spectroscopy. nih.gov

The synthesis of fluorinated hydroxyleucine analogues can be achieved through various fluorination strategies. One approach is the radical functionalization of an unsaturated precursor. acs.org For example, a protected amino acid containing a double bond in the side chain can be treated with a fluorine source, such as Selectfluor, in the presence of a radical initiator. acs.org This method allows for the direct introduction of a fluorine atom onto the aliphatic side chain. acs.org

Alternatively, nucleophilic fluorination can be employed. This involves the synthesis of a precursor with a good leaving group, such as a tosylate or mesylate, at the desired position on the side chain. Subsequent treatment with a fluoride (B91410) salt, like potassium fluoride, can then introduce the fluorine atom via an Sₙ2 reaction. The stereochemistry of the resulting fluorinated product will depend on the stereochemistry of the starting material and the reaction mechanism.

For instance, to synthesize a γ-fluorinated hydroxyleucine, a protected glutamic acid derivative could be a suitable starting material. The γ-carboxylic acid can be reduced to an alcohol, which is then converted to a leaving group. Nucleophilic substitution with fluoride would then yield the desired fluorinated side chain. Subsequent manipulation of the functional groups would lead to the final fluorinated hydroxyleucine analogue.

The choice of fluorination strategy depends on the desired position of the fluorine atom and the required stereochemistry. These synthetic methods provide access to a range of fluorinated hydroxyleucine analogues that are instrumental in advancing our understanding of its biological roles. nih.govnih.gov

| Compound Name | Structure | Key Synthetic Steps |

| (2S,4R)-γ-Fluorohydroxyleucine |  | 1. Synthesis of a protected unsaturated hydroxyleucine precursor. 2. Radical fluorination using a reagent like Selectfluor. 3. Deprotection. |

| Protected (2S)-allylglycine derivative |  | 1. Protection of the amino and carboxyl groups of (2S)-allylglycine. |

| Protected γ-fluoro hydroxyleucine precursor |  | 1. Hydroboration-oxidation of the double bond to introduce a hydroxyl group. 2. Fluorination of the hydroxyl group via a leaving group. |

Role As a Key Intermediate in Complex Natural Product Biosynthesis

Conversion to Non-Proteinogenic Amino Acid Building Blocks

The initial formation of (2S,4R)-5-hydroxyleucine is a crucial step that dictates the stereochemistry of subsequent intermediates and, ultimately, the final natural product. nih.govresearchgate.net This transformation is catalyzed by a specific class of enzymes that ensure the precise installation of a hydroxyl group at the C5 position of L-leucine (B1674790).

Formation of (2S,4R)-4-Methylproline from this compound

A significant metabolic fate of this compound is its conversion to (2S,4R)-4-methylproline, a non-proteinogenic amino acid found in several bioactive natural products, most notably the griselimycins. nih.govresearchgate.netevitachem.com This transformation involves a multi-step enzymatic cascade that begins with the stereospecific hydroxylation of L-leucine. nih.govtandfonline.com

The biosynthesis of (2S,4R)-4-methylproline commences with the enzyme GriE, an Fe(II)/α-ketoglutarate-dependent oxygenase. nih.govresearchgate.nettandfonline.com GriE catalyzes the hydroxylation of L-leucine to yield this compound, a reaction that has been confirmed through in vitro experiments and the analysis of mutant strains. nih.govrsc.org Deletion of the griF gene, which codes for the subsequent enzyme in the pathway, leads to the accumulation of 5-hydroxyleucine. nih.govrsc.org The crystal structure of GriE in complex with its substrates and products has provided valuable insights into the stereospecificity of this reaction. nih.govrsc.orgrcsb.org

Enzymatic Steps Downstream: Dehydrogenation by GriF and Cyclization/Reduction by ProC/GriH

Following the initial hydroxylation, the pathway proceeds with a dehydrogenation step catalyzed by GriF, a zinc-dependent dehydrogenase. nih.govresearchgate.netresearchgate.net GriF oxidizes the hydroxyl group of this compound to form an aldehyde, (2S,4R)-4-methylglutamate-5-semialdehyde. researchgate.nettandfonline.comresearchgate.net This intermediate is unstable and spontaneously cyclizes to form (3R,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid. nih.govtandfonline.com

The final step in the formation of (2S,4R)-4-methylproline is a reduction reaction. This can be catalyzed by two different enzymes: GriH, an F420-dependent oxidoreductase encoded within the griselimycin (B1672148) biosynthetic gene cluster, or ProC, a pyrroline-5-carboxylate reductase from primary metabolism. nih.govresearchgate.netrsc.org In vitro assays have demonstrated that both GriH and ProC can efficiently reduce the cyclic imine intermediate to (2S,4R)-4-methylproline. nih.govrsc.orgresearchgate.net Interestingly, deletion of the griH gene does not abolish the production of griselimycins, suggesting that ProC can compensate for its absence in vivo. nih.govrsc.org

| Enzyme | Function | Substrate | Product | Cofactor(s) |

| GriE | Leucine-5-hydroxylase | L-leucine | This compound | Fe(II), α-ketoglutarate, Ascorbate |

| GriF | Dehydrogenase | This compound | (2S,4R)-4-Methylglutamate-5-semialdehyde | NAD⁺, Zn²⁺ |

| GriH/ProC | Reductase | (3R,5S)-3-methyl-Δ¹-pyrroline-5-carboxylic acid | (2S,4R)-4-Methylproline | NADH |

Integration into Macrocyclic Peptide Architectures

The this compound-derived building blocks are subsequently incorporated into larger, more complex molecular scaffolds by non-ribosomal peptide synthetases (NRPSs). These massive enzymatic assembly lines are responsible for the programmed synthesis of a wide array of peptide-based natural products.

Griselimycins: Biosynthetic Assembly and Modification Pathways

Griselimycins are a family of cyclic depsidecapeptides with potent anti-tuberculosis activity. nih.govrsc.orgrsc.org Their molecular structure contains up to three units of (2S,4R)-4-methylproline, which are biosynthesized from L-leucine via the this compound intermediate as described above. nih.govresearchgate.net The griselimycin biosynthetic gene cluster encodes a large NRPS responsible for the sequential condensation of the amino acid precursors, including (2S,4R)-4-methylproline, to form the final macrocyclic product. nih.govresearchgate.netrsc.org The incorporation of the methylated proline residue is crucial for the metabolic stability and enhanced pharmacokinetic properties of certain griselimycin congeners. nih.govrsc.org

| Natural Product | Precursor Amino Acid | Key Biosynthetic Enzymes | Organism |

| Griselimycins | L-leucine | GriE, GriF, GriH/ProC | Streptomyces sp. DSM 40835 |

Other Natural Products Incorporating Hydroxylated Leucine (B10760876) Derivatives (e.g., Manzacidins, Cyclomarins/Metamarins via N-methyl hydroxyleucine)

The utility of hydroxylated leucine derivatives as biosynthetic precursors extends beyond the griselimycins. For instance, the chemoenzymatic synthesis of manzacidin C has been achieved utilizing a promiscuous leucine-5-hydroxylase. mdpi.comnih.gov

Furthermore, the cyclomarins and metamarins, marine-derived cyclic peptides, incorporate a related building block, N-methyl-δ-hydroxyleucine. nih.govmdpi.com The biosynthesis of these compounds also involves a large NRPS assembly line. nih.gov The presence of the hydroxyl group on the leucine side chain is a critical feature, and its N-methylation represents an additional tailoring step in the biosynthetic pathway. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of 2s,4r 5 Hydroxyleucine

Chromatographic Separations and Detection

Chromatographic techniques are indispensable for the separation and quantification of (2S,4R)-5-hydroxyleucine from complex biological samples. The polarity and zwitterionic nature of amino acids necessitate specialized approaches for effective separation and detection. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids. While many traditional methods require pre- or post-column derivatization to enhance UV absorbance or fluorescence for detection, modern HPLC approaches can analyze underivatized amino acids. nih.gov This simplifies sample preparation and avoids potential artifacts from the derivatization process.

Methodologies for underivatized amino acid analysis often employ specialized column chemistries and mobile phase compositions. Reversed-phase (RP) columns, such as C18, can be used with aqueous mobile phases containing buffers like sodium dihydrogen phosphate (B84403), often at a controlled acidic pH to manage the ionization state of the analyte. hitachi-hightech.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique, particularly suited for polar compounds like 5-hydroxyleucine. HILIC columns, such as those based on silica, utilize a high concentration of an organic solvent like acetonitrile (B52724) in the mobile phase, which facilitates the retention of polar analytes.

The selection of HPLC parameters is critical for achieving optimal separation, especially from structurally similar isomers.

| Parameter | Typical Conditions and Considerations |

|---|---|

| Stationary Phase (Column) | Reversed-Phase (e.g., C18, 5 µm or 3 µm particle size) for general-purpose separations. hitachi-hightech.comthermofisher.com Hydrophilic Interaction (HILIC) for enhanced retention of polar analytes without derivatization. |

| Mobile Phase | For RP-HPLC: Aqueous buffers (e.g., phosphate buffer at pH 2.8) with an organic modifier (e.g., acetonitrile). hitachi-hightech.com For HILIC: High percentage of acetonitrile (e.g., 75%) with a small amount of aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate). |

| Elution Mode | Isocratic elution for simpler mixtures or gradient elution for complex samples to improve resolution and reduce run times. nih.govhitachi-hightech.com |

| Detection | UV detection at low wavelengths (e.g., 210-225 nm) for underivatized amino acids. hitachi-hightech.com Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection without a chromophore. |

| Flow Rate | Typically 0.5-1.0 mL/min, adjusted to optimize resolution and analysis time. hitachi-hightech.com |

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma. rsc.orgnih.gov This technique is the gold standard for metabolite profiling and bioanalytical studies.

Sample preparation for LC-MS analysis is often straightforward, involving a simple protein precipitation step with a solvent like acetonitrile to extract the analyte from the plasma matrix. rsc.org The chromatographic separation is crucial for resolving this compound from its isomers (e.g., (2S,4S)-5-hydroxyleucine, 4-hydroxyisoleucine), which cannot be distinguished by mass alone. restek.com Mixed-mode or HILIC columns are frequently used to achieve this separation. nih.govresearchgate.net

Detection is typically performed using an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved via multiple reaction monitoring (MRM), which enhances specificity by monitoring a specific precursor-to-product ion transition. rsc.orgnih.gov For instance, in the analysis of the related compound 4-hydroxyisoleucine, the transition from the protonated molecule [M+H]⁺ at m/z 148.19 to a specific fragment ion at m/z 74.02 was used for quantification. rsc.org A similar strategy would be developed for this compound.

| Parameter | Typical Conditions and Considerations |

|---|---|

| Chromatography | HILIC or mixed-mode columns (e.g., ZIC-cHILIC, Intrada Amino Acid) for isomer separation. researchgate.netlcms.cz |

| Mobile Phase | Acetonitrile and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization and peak shape. rsc.orgrestek.com |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is common for amino acids. rsc.org |

| Mass Analyzer | Triple quadrupole (QqQ) mass spectrometers are most common for targeted quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor → product ion transition (e.g., m/z 148.2 → fragment). rsc.orgnih.gov |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled 5-hydroxyleucine) is ideal for accurate quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of this compound, providing detailed information about the chemical environment of each atom in the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary evidence for the molecular structure. The ¹H-NMR spectrum reveals the number of distinct protons, their chemical shifts (δ), signal multiplicity (splitting pattern), and integration (relative number of protons). The ¹³C-NMR spectrum shows the number of unique carbon atoms and their chemical shifts.

For this compound, specific chemical shifts are expected for the protons and carbons at the α-position, β-position (C4), γ-position (C5), and the methyl groups. The chemical shifts are highly sensitive to the local electronic environment, and comparison with data from structurally related compounds like isoleucine and dihydroxyisoleucine allows for confident signal assignment. acs.org

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Information |

|---|---|---|---|

| α-H (C2) | ~3.5 - 4.0 | ~55 - 60 | Chemical shift and coupling to β-H provides information on backbone conformation and stereochemistry. |

| β-H (C4) | ~3.8 - 4.2 | ~70 - 75 | Position is indicative of hydroxylation at C5. Its coupling to α-H and γ-H is key for structural confirmation. |

| γ-CH₂ (C5) | ~3.4 - 3.7 | ~65 - 70 | Methylene protons adjacent to the hydroxyl group. |

| β-CH₃ (on C3) | ~0.9 - 1.1 | ~10 - 15 | Methyl group protons, typically seen as a doublet. |

| γ-CH₃ (on C4) | ~1.2 - 1.4 | ~20 - 25 | Methyl group protons, typically seen as a doublet. |

Note: Expected chemical shifts are estimates based on related compounds and can vary with solvent and pH.

While 1D-NMR confirms the molecular constitution, advanced two-dimensional (2D) NMR techniques are required to establish the relative stereochemistry of the two chiral centers (C2 and C4).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show correlations between the α-H and the β-H, and between the β-H and the γ-protons, confirming the connectivity of the side chain. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of their bonding connectivity. The presence or absence of specific NOE cross-peaks between protons on the C2 and C4 stereocenters is critical for assigning their relative orientation (syn or anti). acs.org

Furthermore, the precise values of the coupling constants (³J-values) between adjacent protons, such as ³J(Hα, Hβ), can provide conformational information that helps in deducing the most stable rotamer and, consequently, the relative stereochemistry. The chemical shifts of the α-proton and α-carbon are also known to be diagnostic for differentiating between diastereomers like isoleucine and allo-isoleucine, a principle that applies directly to the stereoisomers of 5-hydroxyleucine. rsc.orgresearchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Protein-Ligand Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including its absolute stereochemistry. springernature.comnih.gov This technique requires the molecule to be in a highly ordered crystalline form. When a beam of X-rays is passed through the crystal, the rays are diffracted into a specific pattern of spots. nih.gov Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map, from which the positions of all atoms in the molecule can be precisely determined. nih.govmdpi.com

To determine the absolute configuration (i.e., distinguishing the (2S,4R) enantiomer from its mirror image), a phenomenon known as anomalous dispersion is utilized. researchgate.net By carefully analyzing the diffraction data, the Flack parameter can be calculated; a value close to zero confirms that the correct absolute configuration has been assigned. researchgate.net

In addition to elucidating the structure of the isolated molecule, X-ray crystallography is a powerful tool for visualizing how this compound interacts with its biological targets, such as enzymes or receptors. nih.govnih.gov This is achieved by either co-crystallizing the protein with the ligand or by soaking the ligand into a pre-formed crystal of the protein. springernature.com The resulting structure of the protein-ligand complex reveals the precise orientation of the ligand within the binding site and identifies the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate binding. nih.govfrontiersin.org This atomic-level information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activity. mdpi.comspringernature.com

Chiral Analysis Methodologies (e.g., Advanced Marfey's Method)

The determination of the absolute configuration of amino acids is a critical aspect of natural product characterization, peptide synthesis, and metabolomics. For non-proteinogenic amino acids like this compound, which contains two stereogenic centers, unambiguous stereochemical assignment requires robust analytical techniques. Chiral analysis methodologies are employed to separate and quantify stereoisomers, providing crucial information on their structure and purity. Among these, Marfey's method and its subsequent evolution, the Advanced Marfey's Method, have become powerful tools for the stereochemical analysis of amino acids. nih.govmdpi.com

Marfey's method, first introduced in 1984, is an indirect chiral analysis technique that involves the pre-column derivatization of amino acids with a chiral reagent, followed by the separation of the resulting diastereomers using standard reversed-phase high-performance liquid chromatography (RP-HPLC). mdpi.com The original reagent, known as Marfey's reagent (MR), is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.gov The primary amine of the amino acid analyte reacts with FDAA under mild alkaline conditions to form stable diastereomeric derivatives. acs.org Because these diastereomers have different physicochemical properties, they can be separated on a non-chiral stationary phase, such as a C18 column. mdpi.com The elution order of the diastereomers is typically consistent: the L-amino acid derivative (L-FDAA-L-amino acid) elutes earlier than the D-amino acid derivative (L-FDAA-D-amino acid). By comparing the retention times of the derivatized analyte with those of authentic L- and D-amino acid standards, the absolute configuration can be assigned. acs.org

The Advanced Marfey's Method represents a significant enhancement of the original technique, expanding its applicability, particularly for complex and unusual amino acids where standards may not be available. nih.gov A key innovation was the introduction of alternative derivatizing reagents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), and its racemic (DL-FDLA) or enantiomeric (D-FDLA) forms. mdpi.comepa.gov

A pivotal development in this methodology is its effective combination with mass spectrometry (LC-MS). nih.govepa.gov This allows for the nonempirical determination of the absolute configuration of constituent amino acids in a peptide without relying on standard samples for identification. epa.gov The process involves hydrolyzing the sample to release the individual amino acids, derivatizing the hydrolysate with the chiral reagent, and then analyzing the products by LC-MS. The mass spectrometer identifies the specific amino acid based on its mass-to-charge ratio, while the chromatographic elution order reveals its stereochemistry. epa.gov

Furthermore, the introduction of a racemization procedure using DL-FDLA simplifies the process by eliminating the need for conventional chemical racemization to obtain the corresponding enantiomer for comparison. epa.gov Derivatization with DL-FDLA produces both diastereomers from a single enantiomer in the sample, providing an internal reference for elution order and confirming the identity of the analyte. nih.gov This makes the Advanced Marfey's Method a more rapid, simple, and reliable technique with extended applicability. nih.gov

For a compound like this compound, the Advanced Marfey's Method provides a clear workflow for stereochemical determination. The amino acid would be derivatized with L-FDLA. The resulting L-FDLA-(2S,4R)-5-hydroxyleucine diastereomer would then be analyzed via RP-HPLC, often coupled with mass spectrometry. The retention time would be compared against the other possible stereoisomers of 5-hydroxyleucine similarly derivatized. Based on the established elution patterns of Marfey's method, the diastereomer formed from the L-configured α-carbon (the '2S' center) is expected to elute earlier than the diastereomer formed from a D-configured α-carbon.

The table below illustrates the key differences between the classical and advanced versions of Marfey's method.

| Feature | Classical Marfey's Method | Advanced Marfey's Method |

| Primary Reagent | L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide), D-FDLA, DL-FDLA |

| Detection | UV (typically at 340 nm) | LC-MS (Mass Spectrometry) |

| Standard Requirement | Requires authentic L- and D-amino acid standards | Can determine configuration without standards (nonempirical) |

| Reference Generation | Comparison with external standards | Use of racemic reagents (e.g., DL-FDLA) to generate reference diastereomers internally |

| Applicability | Primarily for common proteinogenic amino acids | Highly effective for unusual, non-proteinogenic amino acids and for analyzing constituents of peptides where standards are unavailable |

The expected relative retention times for the four stereoisomers of 5-hydroxyleucine after derivatization with L-FDLA are shown in the conceptual data table below. This illustrates the principle of chromatographic separation based on the stereochemistry at both the C2 (α) and C4 positions.

| Compound | Stereochemistry | Expected Relative Retention Time |

| L-FDLA-5-Hydroxyleucine Diastereomer 1 | (2S,4R) | t₁ (earliest) |

| L-FDLA-5-Hydroxyleucine Diastereomer 2 | (2S,4S) | t₂ |

| L-FDLA-5-Hydroxyleucine Diastereomer 3 | (2R,4S) | t₃ |

| L-FDLA-5-Hydroxyleucine Diastereomer 4 | (2R,4R) | t₄ (latest) |

Future Research Directions and Translational Perspectives

Expanding the Enzymatic Toolbox for Diverse Hydroxyleucine Stereoisomers

The generation of a diverse range of hydroxyleucine stereoisomers is critical for exploring their potential applications. Current research is focused on expanding the enzymatic toolbox beyond the specific enzymes known to produce (2S,4R)-5-hydroxyleucine. This involves the discovery and characterization of novel hydroxylases with different regio- and stereoselectivities.

Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG-DOs) are a particularly promising class of enzymes for this purpose. nih.govresearchgate.net Researchers are employing genome mining techniques to identify new Fe/αKG-DOs from various microbial sources. researchgate.netnih.gov For instance, novel L-leucine (B1674790) dioxygenases have been identified in cyanobacteria like Nostoc punctiforme, Nostoc piscinale, and Anabaena variabilis. researchgate.netmdpi.com These enzymes have shown the ability to hydroxylate L-leucine at the C5 position, with some producing the (2S,4S) stereoisomer. researchgate.netmdpi.comresearchgate.net

Furthermore, enzymes like L-threonine transaldolase (ObiH) are being investigated for their promiscuous activity in synthesizing β-hydroxy-α-amino acids, which could be adapted for the production of various hydroxyleucine isomers. nih.gov The exploration of different enzyme families, such as cytochrome P450 monooxygenases, also holds potential for accessing novel hydroxyleucine stereoisomers. wikipedia.orgmdpi.com

A summary of key enzyme classes being explored for hydroxyleucine synthesis is presented below:

| Enzyme Class | Example(s) | Substrate(s) | Product(s) | Reference(s) |

| Fe(II)/α-ketoglutarate-dependent dioxygenases | GriE, LdoA, NpLDO | L-leucine | This compound, (2S,4S)-5-hydroxyleucine | mdpi.comresearchgate.nettandfonline.com |

| L-threonine transaldolases | ObiH | Glycine, Aldehydes | β-hydroxy-α-amino acids | nih.gov |

| Cytochrome P450 monooxygenases | CYP107 family | Fatty acids, Steroids | Hydroxylated derivatives | nih.gov |

Engineering Microbial Cell Factories for Scalable and Sustainable Production

To move from laboratory-scale synthesis to industrial production, the development of engineered microbial cell factories is essential. nih.govmdpi.com This approach aims to create robust microorganisms, such as Escherichia coli or Corynebacterium glutamicum, capable of producing this compound in high titers from simple and renewable carbon sources. nih.govmdpi.com

Metabolic engineering strategies are being employed to optimize the host organism's metabolism to channel precursors towards the desired product. dntb.gov.uascispace.com This includes the heterologous expression of the biosynthetic genes for this compound production. For example, the genes griE and griF from the griselimycin (B1672148) biosynthesis pathway have been expressed in host organisms to produce this compound. tandfonline.com

Furthermore, advanced genome editing tools like CRISPR-Cas9 are being utilized to make precise modifications to the microbial genome, such as knocking out competing metabolic pathways to increase the flux towards hydroxyleucine synthesis. researchgate.net The optimization of fermentation conditions, including the supply of cofactors like O₂ and Fe²⁺, is also a critical aspect of developing an efficient microbial cell factory. dntb.gov.ua The goal is to establish a high-level production system suitable for large-scale industrial applications. dntb.gov.ua

Exploration of Novel Natural Products Derived from this compound Precursors

This compound serves as a crucial building block for a variety of natural products with interesting biological activities. tandfonline.com A significant area of future research is the exploration and discovery of new natural products that incorporate this unusual amino acid. The genes responsible for the biosynthesis of (2S,4R)-4-methyl-proline, a derivative of this compound, can be used as a genetic marker to search for novel compounds in other organisms. researchgate.net

For example, this compound is a precursor to (2S,4R)-methylproline, a component of the anti-tuberculosis antibiotic griselimycin. tandfonline.com It is also a component of the cyclomarin family of natural products, which exhibit anti-inflammatory, cytotoxic, and anti-malarial activities. acs.orgucsf.edu By understanding the biosynthetic pathways that utilize this compound, researchers can potentially uncover new bioactive molecules with therapeutic potential. The synthesis of derivatives of (2S,4R)-δ-hydroxyleucine and its methyl ester could also serve as starting materials for producing cytotoxic agents against cancer cells. mdpi.comresearchgate.net

Advanced Mechanistic Studies of Hydroxylase Regio- and Stereospecificity for Designer Biocatalysts

A fundamental understanding of how hydroxylases achieve their remarkable regio- and stereospecificity is paramount for the rational design of "designer biocatalysts." Future research will focus on detailed mechanistic and structural studies of enzymes like GriE and other L-leucine hydroxylases. tandfonline.com

Techniques such as X-ray crystallography can provide high-resolution structures of these enzymes, revealing the architecture of the active site and how the substrate binds. nih.govacs.org This structural information, combined with computational modeling and molecular dynamics simulations, can elucidate the key amino acid residues that control the position and stereochemistry of the hydroxylation reaction. nih.govacs.org

For instance, studies on cytochrome P450 enzymes have shown that the flexibility of the active site and specific amino acid interactions are crucial for determining substrate orientation and the site of hydroxylation. nih.govnih.gov Similar investigations into Fe(II)/α-ketoglutarate-dependent dioxygenases are expected to reveal the mechanistic basis for their selectivity. acs.org This knowledge will enable researchers to use protein engineering techniques, such as site-directed mutagenesis and directed evolution, to alter the specificity of these enzymes, creating novel biocatalysts capable of producing a wider array of valuable hydroxylated compounds. mdpi.comresearchgate.net

Q & A

Q. What understudied applications of this compound warrant further investigation in natural product biosynthesis?

- Methodological Answer : Explore its role in non-ribosomal peptide synthetase (NRPS) pathways, particularly in anti-tuberculosis agents like griselimycins. Use gene knockout studies to assess its impact on bioactivity . Screen for analogs with improved pharmacokinetic properties via combinatorial biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.